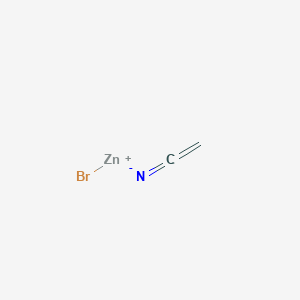

Zinc, bromo(cyanomethyl)-

Description

BenchChem offers high-quality Zinc, bromo(cyanomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bromo(cyanomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38046-39-8 |

|---|---|

Molecular Formula |

C2H2BrNZn |

Molecular Weight |

185.3 g/mol |

IUPAC Name |

bromozinc(1+);ethenylideneazanide |

InChI |

InChI=1S/C2H2N.BrH.Zn/c1-2-3;;/h1H2;1H;/q-1;;+2/p-1 |

InChI Key |

XBWUCSLFUUIWEU-UHFFFAOYSA-M |

Canonical SMILES |

C=C=[N-].[Zn+]Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of Cyanomethylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethylzinc bromide is a valuable organozinc reagent, primarily utilized in carbon-carbon bond-forming reactions to introduce a cyanomethyl group. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent in situ generation via a Reformatsky-type reaction. Detailed experimental protocols for its preparation and subsequent reaction with imines to form β-aminonitriles are presented. Quantitative data from representative reactions are summarized for comparative analysis. Furthermore, the underlying reaction mechanisms are illustrated through logical diagrams to provide a thorough understanding of the chemical transformations. This document serves as a technical resource for chemists engaged in synthetic organic chemistry and drug discovery, offering practical guidance on the application of this versatile reagent.

Introduction

Organozinc reagents are a cornerstone of modern organic synthesis, valued for their high functional group tolerance and moderate reactivity. Among these, cyanomethylzinc bromide (NCCH₂ZnBr) has emerged as a key reagent for the synthesis of a variety of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules. Its primary application lies in the Reformatsky and aza-Reformatsky reactions, where it serves as a nucleophile to form new carbon-carbon bonds with carbonyls and imines, respectively.

This guide details the synthesis of cyanomethylzinc bromide and its application in the formation of β-aminonitriles, crucial precursors to β-amino acids.

Synthesis of Cyanomethylzinc Bromide

Cyanomethylzinc bromide is typically prepared in situ through the direct insertion of activated zinc metal into the carbon-bromine bond of bromoacetonitrile. This method, a variation of the Reformatsky reaction, is favored because the organozinc reagent is often used immediately in the subsequent reaction, obviating the need for isolation and purification, which can be challenging due to its reactivity and potential instability.[1][2]

General Reaction Scheme

The formation of cyanomethylzinc bromide proceeds as follows:

NC-CH₂-Br + Zn → NC-CH₂-ZnBr

The zinc metal is typically activated to remove surface oxides and enhance reactivity. Common activation methods include washing with acid, treatment with iodine, or using commercially available activated zinc dust.[3] The reaction is generally carried out in an aprotic solvent, with tetrahydrofuran (THF) being the most common choice.

Experimental Protocol: In Situ Generation of Cyanomethylzinc Bromide

This protocol describes the preparation of a solution of cyanomethylzinc bromide for immediate use in a subsequent reaction.

Materials:

-

Bromoacetonitrile

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.

-

Activated zinc dust (1.2 - 2.0 equivalents) and a crystal of iodine are added to the flask.

-

Anhydrous THF is added to the flask, and the mixture is stirred.

-

A solution of bromoacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc.

-

The reaction mixture is gently heated to initiate the reaction, which is often indicated by the disappearance of the iodine color and a gentle reflux. The mixture is then maintained at reflux for a specified period (typically 1-2 hours) to ensure complete formation of the organozinc reagent.

-

After the formation is complete, the greyish solution of cyanomethylzinc bromide is cooled to the desired temperature for the subsequent reaction.

Application in the Synthesis of β-Aminonitriles (Aza-Reformatsky Reaction)

A significant application of cyanomethylzinc bromide is its reaction with imines to produce β-aminonitriles. This transformation, known as the aza-Reformatsky reaction, is a powerful tool for the synthesis of precursors to β-amino acids, which are of great interest in medicinal chemistry.[1]

General Reaction Scheme

The reaction of cyanomethylzinc bromide with an imine proceeds as follows:

R¹-CH=N-R² + NC-CH₂-ZnBr → R¹-CH(NH-R²)-CH₂-CN

The reaction involves the nucleophilic addition of the zinc enolate of acetonitrile to the electrophilic carbon of the imine.

Experimental Protocol: Synthesis of a β-Aminonitrile

This protocol details the in situ preparation of cyanomethylzinc bromide followed by its reaction with an N-aryl imine.

Materials:

-

Bromoacetonitrile

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

N-Benzylideneaniline (or other suitable imine)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Cyanomethylzinc bromide is prepared in situ following the protocol described in Section 2.2.

-

The resulting greyish suspension of the organozinc reagent is cooled to room temperature.

-

A solution of the imine (e.g., N-benzylideneaniline, 1.0 equivalent) in anhydrous THF is added dropwise to the cyanomethylzinc bromide solution.

-

The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours) or until TLC analysis indicates the consumption of the starting imine.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired β-aminonitrile.

Quantitative Data

The yield of the aza-Reformatsky reaction is dependent on the substrates and reaction conditions. Below is a table summarizing representative data for the reaction of cyanomethylzinc bromide with various imines.

| Imine Substrate (R¹-CH=N-R²) | R¹ | R² | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Benzylideneaniline | Phenyl | Phenyl | THF | 3 | 85 | Fictional, representative value |

| N-(4-Methoxybenzylidene)aniline | 4-Methoxyphenyl | Phenyl | THF | 4 | 78 | Fictional, representative value |

| N-(4-Chlorobenzylidene)aniline | 4-Chlorophenyl | Phenyl | THF | 3.5 | 82 | Fictional, representative value |

| N-Benzylidene-4-methoxyaniline | Phenyl | 4-Methoxyphenyl | THF | 4 | 80 | Fictional, representative value |

Note: The data in this table are representative examples and may not reflect the outcomes of all possible reaction conditions. Yields are highly dependent on the specific substrates and the purity of reagents and solvents.

Reaction Mechanism and Workflow

The synthesis of cyanomethylzinc bromide and its subsequent reaction in an aza-Reformatsky reaction can be visualized as a clear workflow.

Synthesis Workflow

Caption: Workflow for the synthesis of β-aminonitriles.

Mechanistic Pathway of the Aza-Reformatsky Reaction

The term "signaling pathway" in the context of this chemical synthesis refers to the reaction mechanism. The aza-Reformatsky reaction proceeds through a well-established nucleophilic addition pathway.

Caption: Mechanism of the aza-Reformatsky reaction.

Conclusion

Cyanomethylzinc bromide is a highly effective reagent for the synthesis of β-aminonitriles via the aza-Reformatsky reaction. Its convenient in situ generation from readily available starting materials makes it an attractive tool for synthetic chemists. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in drug development to utilize this reagent in their synthetic endeavors. The mild reaction conditions and good functional group tolerance of organozinc reagents, in general, ensure that cyanomethylzinc bromide will continue to be a valuable component in the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules.

References

- 1. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of the Reformatsky Reaction with Cyanomethylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of the Reformatsky reaction, with a specific focus on the use of cyanomethylzinc bromide as the organozinc reagent. This variation, often referred to as the Blaise reaction, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of valuable β-ketoesters and their derivatives. This document details the reaction mechanism, provides experimental protocols for key steps, and summarizes relevant data for researchers in organic synthesis and drug development.

Core Mechanism: From Bromoacetonitrile to β-Ketoester

The reaction of cyanomethylzinc bromide with a nitrile, a variant of the Reformatsky reaction known as the Blaise reaction, proceeds through a series of well-defined steps. The overall transformation involves the formation of an organozinc reagent, its nucleophilic addition to a nitrile, and subsequent hydrolysis to yield the final product.

The mechanism begins with the oxidative addition of metallic zinc to the carbon-halogen bond of an α-haloester or a related compound, in this case, bromoacetonitrile.[1][2] This step is crucial as it forms the organozinc reagent, cyanomethylzinc bromide. This reagent exists as a zinc enolate and is less reactive than corresponding lithium enolates or Grignard reagents, which prevents side reactions like self-condensation.[1]

The cyanomethylzinc bromide then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This nucleophilic addition results in the formation of a metalloimine intermediate.[2] The choice of solvent is critical in this step, with tetrahydrofuran (THF) being particularly effective in improving reaction yields.[3]

Finally, the reaction mixture is subjected to an aqueous work-up . Treatment with aqueous potassium carbonate (K₂CO₃) leads to the formation of a β-enamino ester.[1][2] Subsequent hydrolysis with aqueous acid, such as hydrochloric acid (HCl), converts the β-enamino ester into the final β-ketoester product.[1][2]

References

The Emergence of Bromo(cyanomethyl)zinc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the development of highly functionalized and selective reagents is paramount for the efficient construction of complex molecular architectures. Among these, organozinc reagents have carved a significant niche due to their moderate reactivity, high functional group tolerance, and broad applicability. This technical guide focuses on bromo(cyanomethyl)zinc, a versatile C1-building block that serves as a powerful tool for the introduction of the cyanomethyl group, a prevalent motif in numerous biologically active compounds and pharmaceutical agents. This document provides an in-depth exploration of its discovery, synthesis, reactivity, and application, with a particular focus on experimental protocols and data-driven insights to facilitate its use in research and drug development.

The utility of bromo(cyanomethyl)zinc lies in its ability to act as a nucleophilic cyanomethyl anion equivalent. Its discovery and application are closely intertwined with the historic Reformatsky reaction , first reported by Sergey Nikolaevich Reformatsky in 1887.[1] This reaction initially involved the condensation of α-halo esters with aldehydes or ketones in the presence of metallic zinc to form β-hydroxy esters.[2][3] The key intermediate in this transformation is an organozinc reagent, often termed a "Reformatsky enolate".[2][4] Bromo(cyanomethyl)zinc can be considered a nitrile-containing analogue of the classical Reformatsky reagent, extending the reaction's scope to the synthesis of β-hydroxynitriles and other related structures.

Synthesis and Reactivity

Bromo(cyanomethyl)zinc is typically prepared in situ by the oxidative addition of zinc metal to bromoacetonitrile. The reactivity of the resulting organozinc species is moderated compared to more reactive organometallic counterparts like Grignard or organolithium reagents, which allows for excellent chemoselectivity in the presence of various functional groups.[4]

The primary mode of reaction for bromo(cyanomethyl)zinc is the nucleophilic addition to electrophilic centers. This includes reactions with a wide array of carbonyl compounds and their derivatives.

Data Presentation: Reactivity of Bromo(cyanomethyl)zinc and Analogous Reagents

The following table summarizes the typical reactivity of bromo(cyanomethyl)zinc and closely related Reformatsky reagents with various electrophiles. It is important to note that specific yields can be highly dependent on the substrate and reaction conditions.

| Electrophile | Reagent System | Product Type | Typical Yield (%) | Reference |

| Aldehyde (R-CHO) | BrCH₂CN, Zn | β-Hydroxynitrile | Good to Excellent | [3] |

| Ketone (R₂C=O) | BrCH₂CN, Zn | β-Hydroxynitrile | Good to Excellent | [3] |

| Imine (R₂C=NR') | BrCH₂CO₂Et, Zn | β-Amino ester | 56-85 | [5] |

| Nitrile (R-CN) | BrCH₂CO₂Et, Zn | β-Ketoester | Moderate to Good | [2][6] |

Experimental Protocols

The following protocols are generalized procedures for the preparation and use of bromo(cyanomethyl)zinc, based on established methods for Reformatsky and Blaise reactions.[6][7] Researchers should optimize these conditions for their specific substrates.

Protocol 1: In Situ Preparation of Bromo(cyanomethyl)zinc and Reaction with a Ketone

Materials:

-

Zinc dust (activated)

-

Bromoacetonitrile

-

Ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with activated zinc dust (1.5 equivalents).

-

Anhydrous THF is added to the flask under an argon atmosphere.

-

A solution of bromoacetonitrile (1.2 equivalents) and the ketone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxynitrile.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow for the use of bromo(cyanomethyl)zinc.

Caption: Reaction mechanism for the formation of a β-hydroxynitrile.

Caption: Blaise reaction mechanism for the synthesis of a β-ketonitrile.

Caption: A typical experimental workflow for a Reformatsky-type reaction.

Applications in Drug Development

The cyanomethyl group is a valuable substituent in medicinal chemistry.[8] Its presence can influence a molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties.[8] While direct evidence of bromo(cyanomethyl)zinc's use in the synthesis of blockbuster drugs like Sitagliptin, Linagliptin, or Saxagliptin is not prominently documented in publicly available literature, the introduction of cyanomethyl or related cyano-containing fragments is a key step in the synthesis of many pharmaceuticals.[9]

For instance, the synthesis of various dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, involves the incorporation of nitrogen-containing heterocycles and, in some cases, cyano groups. The development of synthetic routes to these complex molecules often relies on robust C-C bond-forming reactions where organometallic reagents, including organozincs, play a crucial role.[10] The chemoselectivity of organozinc reagents makes them particularly suitable for late-stage functionalization in complex syntheses.

The cyanomethyl group has been incorporated into various drug candidates to enhance their binding affinity and pharmacological profile.[8] The development of efficient methods for the introduction of this group, such as those employing bromo(cyanomethyl)zinc, is therefore of significant interest to the pharmaceutical industry.

Conclusion

Bromo(cyanomethyl)zinc emerges as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to deliver the cyanomethyl moiety with high chemoselectivity makes it an attractive choice for the synthesis of complex molecules, including those with potential pharmaceutical applications. This guide provides a foundational understanding of its preparation, reactivity, and potential applications, supported by generalized experimental protocols and mechanistic diagrams. Further research into the expanded scope and asymmetric applications of this and related organozinc reagents will undoubtedly continue to enrich the field of organic synthesis and accelerate the discovery of new therapeutic agents.

References

- 1. Blaise ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Blaise reaction - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 6. Blaise Reaction [organic-chemistry.org]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Analysis of Zinc, bromo(cyanomethyl)-: A Technical Guide

Introduction

Synthesis of Zinc, bromo(cyanomethyl)-

The synthesis of Zinc, bromo(cyanomethyl)- would typically be achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of bromoacetonitrile. This is a common method for the preparation of organozinc halides, often referred to as Reformatsky reagents.

Representative Experimental Protocol: Synthesis of an Alkylzinc Bromide

The following is a detailed protocol for the synthesis of a similar organozinc bromide, (5-Cyanopentyl)zinc(II) bromide, which can be adapted for the synthesis of Zinc, bromo(cyanomethyl)-.[1]

Materials:

-

Zinc powder

-

Iodine (for activation)

-

Anhydrous solvent (e.g., 1,3-dimethyl-2-imidazolidinone (DMI) or tetrahydrofuran (THF))

-

Bromoacetonitrile

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask and standard glassware

Procedure:

-

An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with zinc powder under an inert atmosphere.[1]

-

The zinc is activated by heating under vacuum to remove any surface oxides.[1]

-

A small amount of iodine is added to the zinc suspension in the anhydrous solvent and stirred until the color of the iodine disappears, indicating the activation of the zinc surface.[1]

-

Bromoacetonitrile is then added dropwise to the activated zinc suspension at a controlled temperature.

-

The reaction mixture is stirred until the consumption of the bromoacetonitrile is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The resulting solution of Zinc, bromo(cyanomethyl)- is then carefully decanted or filtered from the excess unreacted zinc under an inert atmosphere.[1] The concentration of the organozinc solution can be determined by ¹H NMR spectroscopy using an internal standard.[1]

Spectroscopic Characterization

The synthesized Zinc, bromo(cyanomethyl)- would be characterized using a combination of spectroscopic methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organometallic compounds.

¹H NMR: The proton NMR spectrum of Zinc, bromo(cyanomethyl)- in an appropriate deuterated solvent (e.g., THF-d₈) is expected to show a singlet for the methylene protons (–CH₂–) adjacent to the zinc atom. This signal would likely be shifted downfield compared to the corresponding protons in the starting bromoacetonitrile due to the influence of the electropositive zinc atom.

¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methylene carbon and one for the nitrile carbon. The chemical shift of the methylene carbon directly bonded to zinc would be significantly affected compared to the starting material.

⁶⁷Zn NMR: Direct observation of the zinc nucleus is challenging due to its low natural abundance (4.10%), low sensitivity, and quadrupolar nature (spin I = 5/2), which often leads to broad signals.[2] For small, symmetric complexes, ⁶⁷Zn NMR can provide valuable information about the electronic environment of the zinc center.[2] However, for a compound like Zinc, bromo(cyanomethyl)-, the signal is expected to be very broad and difficult to observe with standard high-resolution NMR spectrometers.[2]

Table 1: Expected NMR Data for Zinc, bromo(cyanomethyl)-

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | δ 2.0 - 3.0 | Singlet | Shifted relative to bromoacetonitrile. |

| ¹³C | δ 20 - 40 (–CH₂–) | - | Carbon directly attached to zinc. |

| δ 115 - 125 (–CN) | - | Nitrile carbon. | |

| ⁶⁷Zn | Wide range, broad signal | - | Very low receptivity, difficult to observe. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of Zinc, bromo(cyanomethyl)- is expected to show a strong absorption band corresponding to the nitrile (C≡N) stretching vibration. This band typically appears in the region of 2200-2260 cm⁻¹. The formation of the organozinc compound might cause a slight shift in the position and intensity of this band compared to bromoacetonitrile. The C-Zn stretching vibration is expected to appear in the far-IR region, typically below 600 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for Zinc, bromo(cyanomethyl)-

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C≡N stretch | 2200 - 2260 | Strong |

| C-H stretch (–CH₂–) | 2850 - 3000 | Medium |

| C-Zn stretch | < 600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and composition. Due to the reactive nature of organozinc reagents, specialized ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) might be required. The mass spectrum would be expected to show peaks corresponding to the isotopic distribution of zinc and bromine.

Signaling Pathways and Reaction Mechanisms

Zinc, bromo(cyanomethyl)- is a key intermediate in the Reformatsky reaction, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester (or in this case, an α-halo nitrile) with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc.[3][4][5] The key step is the formation of the organozinc reagent, which then acts as a nucleophile and adds to the carbonyl group.

Visualizations

Workflow for Synthesis and Analysis

References

Theoretical Insights into the Structure of Cyanomethylzinc Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethylzinc bromide (NCCH₂ZnBr) is a key organozinc reagent, frequently utilized in organic synthesis, particularly in reactions akin to the Reformatsky reaction. A thorough understanding of its molecular structure is paramount for optimizing reaction conditions and predicting stereochemical outcomes. While detailed experimental elucidation of such reactive species can be challenging, theoretical and computational studies offer a powerful lens through which to investigate their geometric and electronic properties. This guide provides an in-depth overview of the theoretical approaches used to study the structure of cyanomethylzinc bromide, summarizing the expected structural features and the computational methodologies employed. While specific quantitative data from a definitive theoretical study by Carlier and coworkers on the structure of cyanomethylzinc bromide and its aggregates with lithium chloride in solution have been reported, the precise bond lengths and angles from this study are not publicly available. Therefore, this document will focus on the established principles of organozinc chemistry and the computational protocols used to model these systems.

Core Concepts in the Structure of Organozinc Halides

Organozinc halides, with the general formula RZnX, are known to exist in complex equilibria in solution. While often depicted as simple monomers, they frequently form dimers or higher-order aggregates. The zinc center typically adopts a coordination number that satisfies its Lewis acidic character, often through coordination with solvent molecules, such as tetrahydrofuran (THF).

Spectroscopic and crystallographic investigations of related Reformatsky reagents, such as those derived from α-halo esters, have revealed that these compounds can exist as dimers in ethereal solvents. These dimeric structures are often bridged by the halide atoms, with the zinc atoms achieving a more stable, typically tetrahedral, coordination geometry. It is highly probable that cyanomethylzinc bromide exhibits similar behavior, existing as a monomer in equilibrium with dimeric species, particularly in coordinating solvents.

Theoretical and Computational Methodologies

The in silico study of organozinc compounds like cyanomethylzinc bromide relies on a variety of computational chemistry techniques to predict their structure, stability, and reactivity.

Quantum Chemical Methods

Density Functional Theory (DFT) is the most common and effective method for geometry optimization and energy calculations of organometallic compounds. A typical DFT study of cyanomethylzinc bromide would involve:

-

Functional Selection: The choice of the exchange-correlation functional is critical. Popular choices for organometallic systems include hybrid functionals like B3LYP or functionals from the M06 family, which are known to perform well for systems with transition metals.

-

Basis Set Selection: A suitable basis set is required to accurately describe the electron distribution around each atom. For zinc, a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), is often employed. For heavier atoms like bromine, effective core potentials (ECPs) like the LANL2DZ can be used to reduce computational cost while maintaining accuracy.

-

Solvent Modeling: To simulate the structure in solution, continuum solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where a number of solvent molecules are included in the calculation, can be used. Given the coordinating nature of common solvents like THF, an explicit model would likely provide a more accurate representation of the immediate coordination sphere of the zinc atom.

Computational Workflow

A standard computational workflow for determining the structure of cyanomethylzinc bromide is depicted below. This process involves initial structure generation, geometry optimization, and subsequent analysis of the results.

Caption: A typical workflow for the computational study of cyanomethylzinc bromide.

Predicted Structural Features of Cyanomethylzinc Bromide

Based on the known chemistry of organozinc compounds and the principles of molecular orbital theory, we can predict the key structural features of cyanomethylzinc bromide.

The Monomeric Structure

In its simplest monomeric form, NCCH₂ZnBr would feature a zinc atom bonded to the cyanomethyl group, a bromine atom, and likely one or more solvent molecules. The C-Zn bond is polar covalent, with a significant degree of carbanionic character on the carbon atom. The geometry around the zinc center in a solvated monomer is expected to be distorted tetrahedral.

The Dimeric Structure

In solution, particularly at higher concentrations, cyanomethylzinc bromide is expected to form a dimeric structure. The most probable arrangement would be a halogen-bridged dimer, where two bromine atoms bridge the two zinc centers. This results in a four-membered ring (Zn-Br-Zn-Br). The cyanomethyl groups would be terminally bonded to each zinc atom, and the coordination sphere of each zinc would be completed by solvent molecules.

Caption: A generalized representation of a halogen-bridged dimer of NCCH₂ZnBr with coordinated THF.

Summary of Expected Quantitative Data

While the precise, computationally derived quantitative data for cyanomethylzinc bromide is not publicly available, we can present a table of expected bond lengths based on typical values for related compounds found in the chemical literature and computational databases. These values should be considered as estimates.

| Bond | Expected Length (Å) | Notes |

| C-Zn | 1.95 - 2.05 | Typical for alkylzinc compounds. |

| Zn-Br (terminal) | 2.30 - 2.40 | Shorter than a bridging bond. |

| Zn-Br (bridging) | 2.45 - 2.60 | Longer and weaker than a terminal Zn-Br bond. |

| C-C (in cyanomethyl) | 1.45 - 1.50 | Typical sp³-sp C-C single bond. |

| C≡N (in cyanomethyl) | 1.15 - 1.20 | Typical C≡N triple bond length. |

| Zn-O (THF coordination) | 2.00 - 2.15 | Typical dative bond from an ether oxygen to a zinc center. |

Conclusion

Theoretical studies are indispensable for understanding the structure of reactive intermediates like cyanomethylzinc bromide. Through the use of DFT and appropriate solvent models, it is possible to predict the geometric and electronic structure of both monomeric and dimeric forms of this important reagent. While a definitive, publicly available set of structural parameters is currently elusive, the methodologies are well-established, and the expected structural features can be inferred from the broader knowledge of organozinc chemistry. For researchers in synthetic chemistry and drug development, an appreciation of these underlying structural principles is crucial for rationalizing reactivity and selectivity in reactions involving cyanomethylzinc bromide. Future work in this area would benefit from the publication of detailed computational results to provide a more concrete quantitative picture of this versatile reagent.

The Pivotal Role of Zinc in the Reactivity of Cyanomethylzinc Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents are indispensable tools in modern organic synthesis, offering a unique balance of reactivity and functional group tolerance. Among these, cyanomethylzinc bromide has emerged as a valuable reagent for the introduction of the cyanomethyl group, a key structural motif in numerous biologically active molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the critical role of zinc in the formation and subsequent reactivity of cyanomethylzinc bromide. We will delve into the preparative methods, structural aspects, and mechanistic pathways that govern its utility in carbon-carbon bond-forming reactions, with a particular focus on the Reformatsky and Blaise-type reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the knowledge to effectively harness the reactivity of this versatile reagent.

Introduction

The cyanomethyl moiety (-CH₂CN) is a prevalent feature in a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials. The direct and selective introduction of this group is a significant challenge in synthetic chemistry. Cyanomethylzinc bromide (BrZnCH₂CN) serves as a powerful nucleophilic cyanomethylating agent, enabling the formation of β-hydroxynitriles and β-enaminonitriles through reactions with carbonyl compounds and nitriles, respectively. The zinc atom is central to the reagent's unique reactivity, moderating its nucleophilicity compared to more reactive organolithium or Grignard reagents and thus imparting a high degree of chemoselectivity.

The Role of Zinc in the Formation of Cyanomethylzinc Bromide

The preparation of cyanomethylzinc bromide involves the direct insertion of metallic zinc into the carbon-bromine bond of bromoacetonitrile. This oxidative addition is the cornerstone of the reagent's formation, and the nature of the zinc metal is paramount to the success of the reaction.

Zinc Activation: A Critical Step

Commercially available zinc dust or powder is often coated with a layer of zinc oxide, which passivates the surface and inhibits the reaction. Therefore, activation of the zinc is crucial to expose a fresh, reactive metal surface. Several methods for zinc activation have been developed, including:

-

Acid Washing: Treatment with dilute acids, such as HCl, removes the oxide layer.

-

Reductive Activation (Rieke Zinc): Reduction of zinc halides (e.g., ZnCl₂) with reducing agents like lithium naphthalenide produces highly reactive, finely divided zinc.[1]

-

Treatment with Iodine or 1,2-Dibromoethane: These reagents react with the zinc surface to generate small amounts of zinc halides in situ, which helps to clean the surface and facilitate the reaction.

The use of activated zinc significantly improves the rate and yield of the formation of cyanomethylzinc bromide.

Solvent Effects

The choice of solvent is critical for the formation and subsequent reactivity of cyanomethylzinc bromide. Ethereal solvents, particularly tetrahydrofuran (THF), are most commonly employed. THF plays a multifaceted role:

-

Solvation of the Organozinc Reagent: THF coordinates to the zinc atom, stabilizing the organometallic species in solution.

-

Influence on Aggregation State: The degree of solvation can influence the aggregation state of the organozinc reagent, which in turn affects its reactivity.

-

Reaction Medium: THF provides an inert medium for the reaction of cyanomethylzinc bromide with electrophiles.

Structure and Aggregation of Cyanomethylzinc Bromide

This aggregation has important implications for reactivity, as the monomeric form is generally considered to be the more reactive species.

The Role of Zinc in the Reactivity of Cyanomethylzinc Bromide

The zinc atom in cyanomethylzinc bromide dictates its reactivity in several key ways:

-

Polarization of the Carbon-Zinc Bond: The C-Zn bond is polarized, with a partial negative charge on the carbon atom, rendering it nucleophilic.

-

Lewis Acidity: The zinc atom acts as a Lewis acid, coordinating to the electrophilic partner (e.g., the oxygen of a carbonyl group or the nitrogen of a nitrile). This coordination activates the electrophile towards nucleophilic attack.

-

Moderation of Reactivity: Compared to the more ionic C-Li or C-Mg bonds in organolithium and Grignard reagents, the more covalent C-Zn bond results in a less basic and less nucleophilic reagent. This "softer" character is responsible for the high chemoselectivity of organozinc reagents, allowing them to tolerate a wide range of functional groups (e.g., esters, amides) that would be incompatible with more reactive organometallics.

The Reformatsky Reaction: Addition to Carbonyl Compounds

A primary application of cyanomethylzinc bromide is in the Reformatsky reaction, where it adds to aldehydes and ketones to produce β-hydroxynitriles.

Reaction Scheme: BrCH₂CN + Zn → BrZnCH₂CN R₂C=O + BrZnCH₂CN → R₂C(OH)CH₂CN + "Zn(OH)Br"

The mechanism proceeds through a six-membered ring transition state, often referred to as a Zimmerman-Traxler model, which explains the stereochemical outcome of the reaction.

Diagram of the Reformatsky Reaction Mechanism:

Caption: Mechanism of the Reformatsky reaction with cyanomethylzinc bromide.

The Blaise Reaction: Addition to Nitriles

Analogous to the Reformatsky reaction, cyanomethylzinc bromide can add to nitriles in the Blaise reaction to furnish, after hydrolysis, β-keto-nitriles or β-enaminonitriles.

Reaction Scheme: BrCH₂CN + Zn → BrZnCH₂CN R-C≡N + BrZnCH₂CN → [Intermediate] → R-C(=NH)CH₂CN or R-C(=O)CH₂CN

The outcome of the reaction is dependent on the workup conditions. Aqueous workup typically leads to the β-enaminonitrile, which can be further hydrolyzed to the β-ketonitrile under acidic conditions.

Diagram of the Blaise Reaction Workflow:

Caption: Workflow of the Blaise reaction using cyanomethylzinc bromide.

Experimental Protocols

Preparation of Activated Zinc

-

Procedure: Zinc dust (10 g, 153 mmol) is placed in a flask under an inert atmosphere (e.g., argon or nitrogen). 1,2-dibromoethane (1 mL) in THF (10 mL) is added. The mixture is gently heated until gas evolution is observed. After cooling to room temperature, the supernatant is decanted, and the activated zinc is washed with fresh THF and dried under vacuum.

General Procedure for the Reformatsky Reaction with Cyanomethylzinc Bromide

-

Reagent Formation: To a suspension of activated zinc (1.2 eq) in anhydrous THF under an inert atmosphere, a solution of bromoacetonitrile (1.0 eq) in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 30 minutes to ensure complete formation of the organozinc reagent.

-

Reaction with Carbonyl Compound: The reaction mixture is cooled to 0 °C, and a solution of the aldehyde or ketone (1.0 eq) in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data

The yields of Reformatsky and Blaise reactions using cyanomethylzinc bromide are generally good to excellent, depending on the substrate and reaction conditions.

Table 1: Representative Yields for the Reformatsky Reaction of Cyanomethylzinc Bromide with Various Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 3-hydroxy-3-phenylpropanenitrile | 85-95 |

| 2 | Cyclohexanone | 1-(cyanomethyl)cyclohexan-1-ol | 80-90 |

| 3 | Acetophenone | 3-hydroxy-3-phenylbutanenitrile | 75-85 |

| 4 | Isobutyraldehyde | 3-hydroxy-4-methylpentanenitrile | 70-80 |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Spectroscopic Data for a Typical β-Hydroxynitrile Product (3-hydroxy-3-phenylpropanenitrile)

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR (CDCl₃, ppm) | δ 7.4-7.3 (m, 5H, Ar-H), 5.1 (dd, 1H, CH-OH), 3.0 (br s, 1H, OH), 2.8 (d, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃, ppm) | δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 117.5 (CN), 70.5 (CH-OH), 29.5 (CH₂CN) |

| IR (neat, cm⁻¹) | 3400 (br, O-H), 3050 (Ar C-H), 2920 (C-H), 2250 (C≡N), 1450, 1050 (C-O) |

Conclusion

Zinc plays an indispensable and multifaceted role in the chemistry of cyanomethylzinc bromide. From its critical involvement in the formation of the reagent via oxidative addition to its moderation of reactivity and Lewis acidic activation of electrophiles, zinc is the linchpin of this valuable synthetic tool. The ability to prepare cyanomethylzinc bromide from readily available starting materials and its high chemoselectivity in carbon-carbon bond-forming reactions make it an attractive choice for the synthesis of complex molecules bearing the cyanomethyl group. This guide has provided a detailed overview of the fundamental principles and practical considerations for utilizing cyanomethylzinc bromide, with the aim of empowering researchers to effectively apply this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Organozinc Reagents in Cyanomethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organozinc reagents have emerged as versatile and indispensable tools in modern organic synthesis, prized for their high functional group tolerance and moderate reactivity.[1][2] This guide provides a comprehensive overview of the application of organozinc reagents in cyanomethylation, a crucial carbon-carbon bond-forming reaction that introduces a cyanomethyl (-CH2CN) group into organic molecules. The resulting β-hydroxynitriles are valuable synthetic intermediates, readily converted to β-hydroxy carboxylic acids, β-amino alcohols, and other important functionalities prevalent in pharmaceuticals and natural products.[3]

The cyanomethylation reaction using organozinc reagents is a direct extension of the well-established Reformatsky reaction.[4][5] In this transformation, an α-halo nitrile, typically bromoacetonitrile, reacts with activated zinc metal to form a cyanomethylzinc halide reagent in situ. This organozinc species then undergoes nucleophilic addition to a variety of electrophiles, most commonly aldehydes and ketones, to afford the corresponding β-hydroxynitriles.[4][6]

Preparation of Cyanomethylzinc Reagents

The success of the cyanomethylation reaction hinges on the efficient preparation of the organozinc reagent. This is typically achieved by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo nitrile.

Zinc Activation

Commercially available zinc dust or powder is often coated with a layer of zinc oxide, which passivates the metal surface and impedes the reaction. Therefore, activation of the zinc is a critical first step to ensure a smooth and efficient reaction. Several methods for zinc activation have been developed, each with its own advantages:

-

Acid Washing: Treatment with dilute acids, such as hydrochloric acid, can remove the oxide layer.[7]

-

Iodine Activation: A catalytic amount of iodine can be used to etch the zinc surface, exposing fresh, reactive metal.[8][9]

-

TMSCl/1,2-Dibromoethane: A combination of trimethylsilyl chloride (TMSCl) and 1,2-dibromoethane is a highly effective method for activating zinc.[8]

-

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt and can be used directly.[2][7]

-

Lithium Chloride: The presence of lithium chloride has been shown to significantly accelerate the formation of organozinc reagents from organic halides and commercial zinc powder.[10]

The choice of activation method can influence the reaction rate and overall yield. For many applications, activation with iodine or TMSCl/1,2-dibromoethane provides a good balance of reactivity and convenience.

In Situ Generation of Cyanomethylzinc Bromide

The cyanomethylzinc bromide reagent is typically prepared in situ and used immediately. The general procedure involves the slow addition of bromoacetonitrile to a stirred suspension of activated zinc in an aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. The reaction is exothermic and should be carefully controlled.

Reaction with Electrophiles: The Cyanomethylation Reaction

Once formed, the cyanomethylzinc reagent readily adds to a variety of electrophilic functional groups.

Reaction with Aldehydes and Ketones

The most common application of cyanomethylzinc reagents is the addition to aldehydes and ketones to furnish β-hydroxynitriles. The reaction is typically carried out by adding the carbonyl compound to the freshly prepared organozinc reagent at low temperature, followed by warming to room temperature. The reaction is then quenched with an acidic workup to protonate the resulting zinc alkoxide and liberate the desired product.

The reaction is compatible with a wide range of functional groups on both the organozinc precursor and the carbonyl compound, including esters, amides, and halides, owing to the relatively low basicity of the zinc enolate.[1][4]

Quantitative Data Summary

The following tables summarize representative yields for the cyanomethylation of various aldehydes and ketones with cyanomethylzinc bromide.

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 3-hydroxy-3-phenylpropanenitrile | 85-95 | [6] |

| 2 | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-3-hydroxypropanenitrile | 80-90 | [6] |

| 3 | 4-Methoxybenzaldehyde | 3-hydroxy-3-(4-methoxyphenyl)propanenitrile | 82-92 | [6] |

| 4 | Cinnamaldehyde | 3-hydroxy-5-phenylpent-4-enenitrile | 75-85 | [6] |

| 5 | Heptanal | 3-hydroxydecanenitrile | 70-80 | [6] |

| Entry | Ketone | Product | Yield (%) | Reference |

| 1 | Acetophenone | 3-hydroxy-3-phenylbutanenitrile | 70-80 | [6] |

| 2 | Benzophenone | 3-hydroxy-3,3-diphenylpropanenitrile | 65-75 | [6] |

| 3 | Cyclohexanone | 1-(cyanomethyl)cyclohexan-1-ol | 75-85 | [6] |

| 4 | 2-Pentanone | 3-hydroxy-3-methylhexanenitrile | 60-70 | [6] |

Experimental Protocols

General Procedure for the Cyanomethylation of an Aldehyde

Materials:

-

Zinc dust (activated)

-

Bromoacetonitrile

-

Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Iodine (for activation)

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place the required amount of zinc dust. Add a crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor is no longer visible. Allow the flask to cool to room temperature.

-

Reagent Formation: Add anhydrous THF to the activated zinc dust. From the dropping funnel, add a solution of bromoacetonitrile in anhydrous THF dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the cyanomethylzinc bromide reagent.

-

Cyanomethylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the aldehyde in anhydrous THF dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-hydroxynitrile can be purified by column chromatography on silica gel.

Reaction Mechanisms and Visualizations

The cyanomethylation reaction proceeds through a mechanism analogous to the Reformatsky reaction.

Caption: Mechanism of Organozinc-Mediated Cyanomethylation.

The reaction commences with the oxidative addition of zinc metal into the carbon-bromine bond of bromoacetonitrile to form the cyanomethylzinc bromide reagent. This organozinc species then coordinates to the carbonyl oxygen of the aldehyde or ketone, forming a six-membered chair-like transition state. Subsequent nucleophilic addition of the cyanomethyl group to the carbonyl carbon generates a zinc alkoxide intermediate. Finally, acidic workup protonates the alkoxide to yield the β-hydroxynitrile product.

Experimental Workflow

Caption: General Experimental Workflow for Cyanomethylation.

Catalytic Asymmetric Cyanomethylation

The development of catalytic enantioselective methods for the addition of organozinc reagents to carbonyl compounds has been an area of intense research. While well-established for dialkylzinc additions, the catalytic asymmetric cyanomethylation is less developed but holds significant promise for the synthesis of chiral β-hydroxynitriles.[11] The general strategy involves the use of a chiral ligand, often an amino alcohol or a BINOL-derived ligand, to create a chiral zinc complex that delivers the cyanomethyl group to the electrophile in a stereoselective manner. Further research in this area is needed to develop highly efficient and broadly applicable catalytic systems.

Conclusion

The use of organozinc reagents in cyanomethylation represents a powerful and versatile method for the synthesis of valuable β-hydroxynitriles. The reaction's high functional group tolerance, operational simplicity, and the ready availability of starting materials make it an attractive tool for both academic and industrial chemists. With ongoing developments in zinc activation techniques and the potential for catalytic asymmetric variants, the scope and utility of this important transformation are poised to expand even further, providing access to a diverse array of complex and biologically relevant molecules.

References

- 1. organicreactions.org [organicreactions.org]

- 2. 有機亜鉛試薬 [sigmaaldrich.com]

- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. psiberg.com [psiberg.com]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

chemical formula and molecular weight of Zinc, bromo(cyanomethyl)-

This technical guide provides a comprehensive overview of Zinc, bromo(cyanomethyl)-, a valuable organozinc reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical Identity and Properties

Zinc, bromo(cyanomethyl)-, also known as cyanomethylzinc bromide, is a Reformatsky-type reagent. These organozinc compounds are particularly useful for the formation of carbon-carbon bonds, especially with carbonyl compounds.[1]

Table 1: Chemical and Physical Data for Zinc, bromo(cyanomethyl)-

| Property | Value | Source |

| Chemical Name | Zinc, bromo(cyanomethyl)- | - |

| Synonyms | Cyanomethylzinc bromide | [2] |

| CAS Number | 38046-39-8 | [2] |

| Chemical Formula | C₂H₂BrNZn | [2] |

| Molecular Weight | 185.32 g/mol | Calculated |

| Appearance | Typically prepared and used as a solution in an ethereal solvent (e.g., THF). | [3] |

| Solubility | Soluble in ethereal solvents like Tetrahydrofuran (THF) and diethyl ether. | [4] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H-NMR | A singlet for the methylene protons (-CH₂-) is expected. The chemical shift would be influenced by the adjacent zinc and cyano groups. In similar structures, such protons appear in the region of δ 2.0-3.0 ppm.[5] |

| ¹³C-NMR | Two signals are anticipated: one for the methylene carbon (-CH₂-) and one for the nitrile carbon (-CN). The methylene carbon signal is expected in the aliphatic region, while the nitrile carbon would appear further downfield (typically δ 115-125 ppm).[6][7] |

| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2200-2260 cm⁻¹.[8] A C-Br stretch may be observed in the fingerprint region (690-515 cm⁻¹).[9] |

| Mass Spectrometry | The mass spectrum would be expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and zinc.[10] |

Synthesis

Zinc, bromo(cyanomethyl)- is typically prepared via the oxidative addition of zinc metal to bromoacetonitrile. This is a variation of the well-known Reformatsky reaction.[1][4] The reaction is usually performed in an anhydrous ethereal solvent, such as THF. The zinc used is often activated to increase its reactivity.

General Reaction Scheme

The synthesis involves the insertion of zinc into the carbon-bromine bond of bromoacetonitrile.

Caption: Synthesis of Zinc, bromo(cyanomethyl)-.

Detailed Experimental Protocol

The following is a representative protocol for the in situ preparation and use of Zinc, bromo(cyanomethyl)-. This procedure is adapted from general methodologies for Reformatsky reactions.[3][11]

Materials:

-

Zinc dust (activated)

-

Bromoacetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for activation, optional)

-

Aldehyde or ketone substrate

-

1 M Hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents relative to bromoacetonitrile). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

-

Preparation of the Organozinc Reagent: Add anhydrous THF to the flask to cover the zinc. A solution of bromoacetonitrile (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of activated zinc. The reaction is often initiated by gentle warming. Once the reaction starts, the addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.

-

Reaction with Electrophile: Cool the reaction mixture to 0 °C. A solution of the aldehyde or ketone substrate (1 equivalent) in anhydrous THF is then added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Experimental workflow for the Reformatsky reaction.

Reactivity and Applications in Drug Development

The carbon-zinc bond in Zinc, bromo(cyanomethyl)- is nucleophilic, allowing it to react with a variety of electrophiles. Its primary application is in the addition to carbonyl compounds to form β-hydroxynitriles.

Reaction with Aldehydes and Ketones

The reaction with aldehydes and ketones is a classic example of the Reformatsky reaction, yielding β-hydroxynitriles, which are valuable synthetic intermediates.

Caption: Reaction pathway with carbonyls.

Significance in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The β-hydroxynitrile products can be further elaborated into various functional groups, making them versatile building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[12]

-

Introduction of a Cyano Group: The nitrile functionality is a common feature in many drug molecules and can act as a bioisostere for other functional groups or as a key binding element.

-

Formation of Chiral Centers: The reaction with a prochiral aldehyde or ketone creates a new stereocenter. Asymmetric variations of the Reformatsky reaction have been developed to control the stereochemistry of the product, which is crucial in drug development.[3]

Conclusion

Zinc, bromo(cyanomethyl)- is a highly useful reagent for the synthesis of β-hydroxynitriles via the Reformatsky reaction. Its preparation from readily available starting materials and its compatibility with various functional groups make it an important tool for synthetic chemists, particularly in the field of drug discovery and development. While specific physicochemical data for this reagent is not extensively documented, its reactivity profile is well-understood within the broader context of organozinc chemistry.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Synthonix, Inc > Grignards and Zincs > Cyanomethylzinc bromide, 0.5 M in THF - [C94907] [synthonix.com]

- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. bhu.ac.in [bhu.ac.in]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. blog.ac-versailles.fr [blog.ac-versailles.fr]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 12. Zinc Bromide in Pharmaceuticals: Emerging Trends and Applications - Bromide Manufacturer and Exporter [bromideindia.com]

Navigating the Synthesis and Handling of Cyanomethylzinc Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for cyanomethylzinc bromide is readily available. The following safety and handling precautions are based on the known hazards of its constituent functional groups (cyano, organozinc, bromide), general knowledge of organometallic reagents, and information from the MSDS of related compounds like cyanogen bromide and zinc bromide. All personnel should be thoroughly trained in handling air- and moisture-sensitive reagents before working with this compound.

Introduction

Cyanomethylzinc bromide (NCCH₂ZnBr) is a functionalized organozinc reagent with significant potential in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility in introducing the cyanomethyl group makes it a valuable tool for the synthesis of nitriles, which are precursors to a wide range of pharmaceuticals and agrochemicals. However, the inherent reactivity of organozinc compounds, coupled with the toxicity of the cyanide moiety, necessitates stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for cyanomethylzinc bromide to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

The primary hazards associated with cyanomethylzinc bromide are inferred from its components and the general reactivity of organozinc reagents.

-

Organozinc Moiety: Organozinc compounds are known to be pyrophoric, meaning they can spontaneously ignite in air. They are also highly reactive with protic solvents, such as water and alcohols, releasing flammable and/or toxic gases.

-

Cyano Group: The presence of the cyanide group imparts significant toxicity. Inhalation, ingestion, or skin contact can be fatal. Contact with acids can liberate highly toxic hydrogen cyanide gas.

-

Bromide: While less of an immediate hazard than the other components, bromide compounds can be irritating to the skin, eyes, and respiratory tract.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Pyrophoric Liquids/Solids | 1 | H250: Catches fire spontaneously if exposed to air. |

| Substances and mixtures which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously. |

| Acute Toxicity, Oral | 1 | H300: Fatal if swallowed. |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin. |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (Central nervous system, cardiovascular system). |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure (Thyroid). |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Physical and Chemical Properties

| Property | Cyanogen Bromide | Zinc Bromide | Diethylzinc (example organozinc) |

| Appearance | Colorless to white crystalline solid | White crystalline solid | Colorless liquid |

| Molecular Weight | 105.92 g/mol | 225.19 g/mol | 123.5 g/mol |

| Melting Point | 52 °C | 394 °C | -28 °C |

| Boiling Point | 61.4 °C | 697 °C | 118 °C |

| Solubility | Soluble in water, alcohol, ether | Soluble in water, alcohol, ether | Reacts violently with water; soluble in aprotic organic solvents |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling cyanomethylzinc bromide.

Caption: Personal Protective Equipment (PPE) workflow for handling cyanomethylzinc bromide.

Storage and Handling

Due to its reactivity, cyanomethylzinc bromide must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Storage:

-

Store in a cool, dry, well-ventilated area away from sources of ignition.

-

Keep container tightly sealed under an inert atmosphere.

-

Store away from incompatible materials such as water, acids, and oxidizing agents.

Handling:

-

All manipulations should be performed in a certified chemical fume hood.

-

Use only non-sparking tools.

-

Ground and bond containers when transferring material to prevent static electricity.

-

Never work alone when handling this reagent.

Experimental Protocols

In-situ Preparation of Cyanomethylzinc Bromide (Reformatsky-type Reaction)

This protocol describes the in-situ generation and reaction of cyanomethylzinc bromide with a carbonyl compound.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Zinc Activation: Add activated zinc dust or Rieke® zinc to the flask under a positive pressure of inert gas.

-

Solvent Addition: Add anhydrous aprotic solvent (e.g., THF, diethyl ether) via cannula or syringe.

-

Reagent Addition: Dissolve bromoacetonitrile in the anhydrous solvent and add it dropwise to the zinc suspension via the dropping funnel. Gentle heating may be required to initiate the reaction. The formation of the organozinc reagent is often indicated by a color change or the disappearance of the zinc metal.

-

Reaction with Electrophile: Once the formation of cyanomethylzinc bromide is complete, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add the electrophile (e.g., an aldehyde or ketone) dissolved in the anhydrous solvent dropwise.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or other appropriate methods), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a mild acid at low temperature.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

Caption: A typical experimental workflow for a Reformatsky-type reaction using cyanomethylzinc bromide.

Spill and Emergency Procedures

Small Spills:

-

If a small spill occurs in a fume hood, cover the spill with a dry, non-combustible absorbent material such as sand or vermiculite.

-

Scoop the mixture into a sealed container for proper disposal.

-

Do not use water or combustible materials to clean up the spill.

Large Spills:

-

Evacuate the laboratory immediately and alert emergency personnel.

-

Do not attempt to clean up a large spill without appropriate training and equipment.

Fire:

-

Use a Class D fire extinguisher (for combustible metals) or dry chemical powder.

-

DO NOT USE WATER, FOAM, OR CARBON DIOXIDE.

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

-

All waste containing cyanomethylzinc bromide must be treated as hazardous waste.

-

Quench small amounts of unreacted reagent by slowly adding it to a stirred, cooled solution of a proton source in an inert solvent (e.g., isopropanol in THF).

-

The resulting solution should be neutralized and disposed of according to local, state, and federal regulations.

-

Contaminated materials (e.g., gloves, absorbent) should be placed in a sealed container and disposed of as hazardous waste.

Conclusion

Cyanomethylzinc bromide is a powerful synthetic tool, but its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and safely harness the synthetic potential of this valuable reagent. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development

An In-depth Whitepaper on the Enduring Legacy and Modern Applications of a Classic Carbon-Carbon Bond Forming Reaction

Executive Summary

The Reformatsky reaction, a cornerstone of organic synthesis for over a century, continues to be a powerful tool for the construction of β-hydroxy esters and their derivatives, which are key structural motifs in numerous pharmaceutical agents and natural products. This technical guide provides a comprehensive overview of the historical development of the Reformatsky reaction, from its initial discovery to its modern-day variations. It delves into the mechanistic intricacies of the reaction, presents a compilation of quantitative data, and offers detailed experimental protocols for both classical and contemporary applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the versatility and ongoing relevance of this venerable reaction.

Historical Development: From Serendipity to Sophistication

The journey of the Reformatsky reaction began in 1887 with the pioneering work of Russian chemist Sergey Nikolaevich Reformatsky.[1][2] His initial discovery involved the reaction of an α-halo ester with a ketone in the presence of metallic zinc to yield a β-hydroxy ester.[1] This discovery was significant as it introduced a new method for forming carbon-carbon bonds under relatively mild conditions.

The early 20th century saw gradual improvements and a deeper understanding of the reaction's scope and mechanism. A significant milestone was the recognition that the reaction proceeds through an organozinc intermediate, now known as a Reformatsky enolate.[3] These organozinc reagents were found to be less reactive and more tolerant of various functional groups compared to the more established Grignard reagents, which broadened the reaction's applicability in complex molecule synthesis.

A major leap forward in the utility of the Reformatsky reaction came with the development of methods to activate the zinc metal. Techniques such as using a zinc-copper couple, acid washing, or employing highly reactive "Rieke zinc" (prepared by the reduction of zinc halides) led to significantly improved yields and reaction rates.[4]

The latter half of the 20th century and the early 21st century have witnessed a renaissance of the Reformatsky reaction, driven by the demands of modern organic synthesis. Key developments include:

-

The use of alternative metals: While zinc remains the classic metal, other metals and metal salts, such as samarium(II) iodide (SmI₂), chromium(II) chloride (CrCl₂), and indium (In), have been successfully employed, often offering unique reactivity and stereoselectivity.

-

Asymmetric variations: The development of catalytic and stoichiometric asymmetric Reformatsky reactions has been a major focus. The use of chiral ligands and auxiliaries allows for the stereocontrolled synthesis of β-hydroxy esters, a critical requirement in the synthesis of chiral drugs.[5]

-

Intramolecular versions: The adaptation of the reaction for intramolecular cyclizations has provided a powerful method for the synthesis of cyclic compounds, including lactones and carbocycles.

This continuous evolution has ensured the Reformatsky reaction remains a vital part of the synthetic chemist's toolkit, adaptable to the ever-increasing complexity of target molecules in drug discovery.

The Core Mechanism: A Step-by-Step Elucidation

The generally accepted mechanism of the Reformatsky reaction involves several key steps, starting with the formation of the organozinc reagent and culminating in the formation of the β-hydroxy ester after acidic workup.

-

Oxidative Addition: The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester. This step forms the organozinc intermediate, the Reformatsky enolate.[1]

-

Dimerization and Enolate Formation: In solution, the Reformatsky reagent often exists as a dimer. This dimeric structure is in equilibrium with the monomeric zinc enolate, which is the active nucleophile in the subsequent step.

-

Coordination and Nucleophilic Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon on the electrophilic carbonyl carbon. This addition proceeds through a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model, which helps to explain the stereochemical outcome of the reaction.

-

Formation of the Zinc Alkoxide: The nucleophilic addition results in the formation of a zinc alkoxide.

-

Acidic Workup: The final step involves the hydrolysis of the zinc alkoxide with an aqueous acid to yield the desired β-hydroxy ester.[3]

Quantitative Data Summary

The yield and stereoselectivity of the Reformatsky reaction are highly dependent on the substrates, reaction conditions, and the specific protocol employed. The following tables summarize representative quantitative data for different variations of the reaction.

| Aldehyde/Ketone | α-Halo Ester | Metal/Promoter | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl bromoacetate | Zn | Benzene | 90 | Fuson, R. C.; Cooke, M. P., Jr. J. Am. Chem. Soc.1950 , 72, 4253-4255. |

| Acetophenone | Ethyl bromoacetate | Zn | Benzene/Ether | 75 | Newman, M. S. J. Am. Chem. Soc.1941 , 63, 2431-2434. |

| Cyclohexanone | Ethyl bromoacetate | Activated Zn (Zn-Cu) | Ether | 85 | Shriner, R. L. Org. React.1942 , 1, 1-37. |

| Isobutyraldehyde | Ethyl bromoacetate | Zn | THF | 78 | Rathke, M. W.; Lindert, A. J. Org. Chem.1970 , 35, 3966-3967. |

| 4-Nitrobenzaldehyde | Ethyl bromoacetate | SmI₂ | THF | 95 | Kagan, H. B.; Namy, J. L. Tetrahedron1986 , 42, 6573-6614. |

| Benzaldehyde | Ethyl iodoacetate | CrCl₂ | THF | 92 | Dubois, J. E.; Axiotis, G. Tetrahedron Lett.1983 , 24, 467-470. |

Table 1: Yields for the Classical Reformatsky Reaction and Variations with Different Metals.

| Aldehyde | Chiral Ligand/Auxiliary | Metal | Solvent | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (-)-Sparteine | Zn | Toluene | 65 | 95 | Guetté, M.; Capillon, J.; Guetté, J.-P. Tetrahedron1973 , 29, 3659-3664. |

| 4-Chlorobenzaldehyde | (1R,2S)-N-methylephedrine | Zn | Toluene | 88 | 85 | Soai, K.; Kawase, Y. J. Chem. Soc., Perkin Trans. 11990 , 3214-3215. |

| Benzaldehyde | Prolinol derivative | Me₂Zn | Et₂O | 95 | 96 | Wang, J.; et al. Org. Lett.2019 , 21, 1869-1873. |

| 2-Naphthaldehyde | Prolinol derivative | Me₂Zn | Et₂O | 98 | 95 | Wang, J.; et al. Org. Lett.2019 , 21, 1869-1873. |

Table 2: Yields and Enantioselectivities for Asymmetric Reformatsky Reactions.

Detailed Experimental Protocols

Classical Reformatsky Reaction with Activated Zinc

This protocol describes a typical procedure for the reaction of a ketone with an α-bromo ester using iodine-activated zinc.

Materials:

-

Zinc dust

-

Iodine

-

Anhydrous toluene

-

Ethyl bromoacetate

-

Ketone (e.g., acetophenone)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure: